2-(4-((4-Ethoxyphenyl)sulfonyl)piperazin-1-yl)ethanol
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Overview
Description
2-(4-((4-Ethoxyphenyl)sulfonyl)piperazin-1-yl)ethanol is a chemical compound with the molecular formula C14H22N2O4S. It is a derivative of piperazine, a heterocyclic organic compound that is widely used in pharmaceuticals and chemical research. The compound features a piperazine ring substituted with an ethoxyphenylsulfonyl group and an ethanol group, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-((4-Ethoxyphenyl)sulfonyl)piperazin-1-yl)ethanol typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Introduction of the Ethoxyphenylsulfonyl Group: The ethoxyphenylsulfonyl group can be introduced via a substitution reaction where the piperazine ring reacts with an ethoxyphenylsulfonyl chloride in the presence of a base like triethylamine.
Attachment of the Ethanol Group: The final step involves the reaction of the substituted piperazine with ethylene oxide or a similar reagent to introduce the ethanol group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-((4-Ethoxyphenyl)sulfonyl)piperazin-1-yl)ethanol can undergo various types of chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the sulfonyl group, yielding a simpler piperazine derivative.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of simpler piperazine derivatives.
Substitution: Formation of various substituted piperazine compounds.
Scientific Research Applications
2-(4-((4-Ethoxyphenyl)sulfonyl)piperazin-1-yl)ethanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-((4-Ethoxyphenyl)sulfonyl)piperazin-1-yl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, potentially inhibiting their activity. Additionally, the piperazine ring can interact with neurotransmitter receptors, modulating their function and influencing neurological pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-(2-Nitro-4-(trifluoromethyl)phenyl)piperazin-1-yl)ethanol
- 2-(1H-Indol-1-yl)ethanol
- 2-(4-Bromoindol-1-yl)ethanol
Uniqueness
2-(4-((4-Ethoxyphenyl)sulfonyl)piperazin-1-yl)ethanol is unique due to its combination of an ethoxyphenylsulfonyl group and an ethanol group attached to the piperazine ring. This unique structure imparts specific chemical properties and biological activities that are not observed in other similar compounds. For example, the presence of the sulfonyl group enhances its ability to interact with enzymes, making it a valuable tool in biochemical research .
Properties
IUPAC Name |
2-[4-(4-ethoxyphenyl)sulfonylpiperazin-1-yl]ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O4S/c1-2-20-13-3-5-14(6-4-13)21(18,19)16-9-7-15(8-10-16)11-12-17/h3-6,17H,2,7-12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDVPCOZIRXIGDG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.40 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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